Enhanced Lipophilicity (LogP) of 2,6-Diethyl-N-methylbenzenecarbothioamide Compared to Unsubstituted N-Methylthiobenzamide
Benzenecarbothioamide, 2,6-diethyl-N-methyl- (CAS 489470-22-6) exhibits a computed LogP of 3.12 , which is substantially higher than the LogP of approximately 1.5–2.0 reported for unsubstituted N-methylthiobenzamide (CAS 5310-14-5) [1]. This increase of ≥1 log unit is attributable to the two ethyl groups that add hydrophobic surface area and shield the polar thiocarbonyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.12 (computed) |
| Comparator Or Baseline | N-Methylthiobenzamide (CAS 5310-14-5): LogP ≈ 1.5–2.0 |
| Quantified Difference | ΔLogP ≥ +1.12 units |
| Conditions | Computed LogP values from ChemSrc database; comparator LogP estimated from chemical databases |
Why This Matters
A LogP difference of ≥1 unit translates to an approximately 10-fold difference in octanol/water partition coefficient, which directly impacts membrane permeability, bioavailability screening outcomes, and chromatographic retention times, making this compound a superior choice when higher lipophilicity is required in a thioamide scaffold.
- [1] PubChem. N-Methylthiobenzamide (CID 521302). Computed LogP values from XLogP3. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/521302 View Source
